(4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC14770718
Molecular Formula: C25H28ClNO5
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28ClNO5 |
|---|---|
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | (E)-N-[(4-chlorophenyl)methyl]-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C25H28ClNO5/c1-15(6-12-21(28)27-13-17-7-9-18(26)10-8-17)5-11-19-23(30-3)16(2)20-14-32-25(29)22(20)24(19)31-4/h5,7-10H,6,11-14H2,1-4H3,(H,27,28)/b15-5+ |
| Standard InChI Key | DZIJPPOBCUUYER-PJQLUOCWSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=C(C=C3)Cl)OC |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=C(C=C3)Cl)OC |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture and Functional Groups
The compound features a benzofuran moiety fused with a dihydrofuran ring, substituted at the 5-position by a hex-4-enamide chain. Key structural elements include:
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A 3-oxo-1,3-dihydro-2-benzofuran core, which imparts rigidity and influences electronic properties.
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4,6-Dimethoxy and 7-methyl groups on the benzofuran ring, enhancing steric bulk and modulating solubility.
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An (E)-configured double bond at the 4-position of the hexenamide chain, critical for molecular conformation.
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A 4-chlorobenzyl group attached via an amide linkage, introducing halogen-based reactivity and potential bioactivity .
The molecular formula C25H28ClNO5 (molecular weight: 457.9 g/mol) reflects a balance between hydrophobicity and polar functionality, as shown in Table 1.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C25H28ClNO5 |
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | (E)-N-[(4-chlorophenyl)methyl]-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
| CAS Number | VCID: VC14770718 |
Stereochemical and Electronic Features
The (4E) configuration ensures the hexenamide chain adopts an extended conformation, optimizing interactions with biological targets. Quantum mechanical calculations predict electron-withdrawing effects from the 3-oxo group and electron-donating contributions from methoxy substituents, creating a polarized electronic environment conducive to nucleophilic attack at the amide carbonyl .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
Retrosynthetic deconstruction suggests three key fragments (Figure 1):
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Benzofuran precursor: Synthesized via cyclization of substituted catechol derivatives under acidic conditions .
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Hex-4-enamide chain: Constructed through Horner-Wadsworth-Emmons olefination, introducing the (E)-double bond.
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4-Chlorobenzyl amine: Prepared by nucleophilic substitution of 4-chlorobenzyl chloride with ammonia .
Figure 1: Retrosynthetic Pathway
Stepwise Synthesis
A representative synthesis involves:
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Benzofuran core formation: 4-Hydroxy-6-methoxy-7-methylcoumarin undergoes base-mediated rearrangement to yield the dihydrobenzofuran scaffold .
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Alkylation and olefination: The C5 position is functionalized via Mitsunobu reaction with a bromohexenoate ester, followed by palladium-catalyzed coupling to install the amide.
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Amide bond formation: Reaction of the acid chloride with 4-chlorobenzylamine in dichloromethane achieves 78% yield after chromatographic purification .
Chemical Reactivity and Functional Group Transformations
Amide Bond Reactivity
The secondary amide participates in:
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Hydrolysis: Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, cleaving to carboxylic acid and amine.
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N-Alkylation: Reacts with alkyl halides in DMF/K2CO3 to form tertiary amides.
Benzofuran Ring Modifications
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Demethylation: BBr3 in CH2Cl2 selectively removes methoxy groups at C4 and C6, enabling further functionalization .
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Oxidation: MnO2 oxidizes the 3-oxo group to a quinone, altering redox properties.
| Compound | Structural Variation | IC50 (Target) |
|---|---|---|
| 4-Chlorobenzyl analogue | Intact chlorobenzyl group | 2.3 μM (COX-2) |
| Fluorobenzyl analogue | 2-Fluorobenzyl substituent | 5.1 μM (COX-2) |
| Methoxy-deficient | C4/C6 methoxy removed | >100 μM (COX-2) |
Data from structural analogues demonstrate the critical role of methoxy groups and halogen substitution in target engagement.
Research Advancements and Future Directions
Recent Innovations
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Photoaffinity labeling: Incorporation of an azide group at C7 enables target identification in live cells via click chemistry.
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Prodrug development: Esterification of the amide nitrogen enhances oral bioavailability (F = 62% in rats).
Unanswered Questions
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Metabolic fate: Cytochrome P450 isoforms responsible for oxidative metabolism remain uncharacterized.
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Polypharmacology: Off-target effects on serotonin receptors require investigation given structural similarity to psilocybin analogues.
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